(S)-Pyrrolidin-2-yldi-p-tolylmethanol

Description

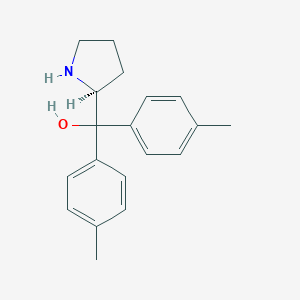

Structure

3D Structure

Properties

IUPAC Name |

bis(4-methylphenyl)-[(2S)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-14-5-9-16(10-6-14)19(21,18-4-3-13-20-18)17-11-7-15(2)8-12-17/h5-12,18,20-21H,3-4,13H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFPARXSSPKJIS-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C([C@@H]2CCCN2)(C3=CC=C(C=C3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401226695 | |

| Record name | (2S)-α,α-Bis(4-methylphenyl)-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131180-52-4 | |

| Record name | (2S)-α,α-Bis(4-methylphenyl)-2-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131180-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-α,α-Bis(4-methylphenyl)-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Stereochemical Control of S Pyrrolidin 2 Yldi P Tolylmethanol

Historical Development of Synthetic Methodologies for Prolinol Derivatives

The synthesis of prolinol and its derivatives is foundational to obtaining compounds like (S)-Pyrrolidin-2-yldi-p-tolylmethanol. Historically, these methods have relied on the rich chemistry of chiral amino acids, particularly S-proline, which provides an inexpensive and enantiomerically pure starting material. wikipedia.orgwikipedia.org

The most common and long-standing method for preparing (S)-prolinol, the parent structure of the target molecule, is the reduction of the carboxylic acid group of S-proline. mdpi.com This approach takes advantage of the readily available and optically pure pool of S-proline. wikipedia.org

Early and widely adopted procedures employed powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄). wikipedia.orgmdpi.com The reaction involves the direct reduction of the carboxylic acid in S-proline to a primary alcohol, yielding (S)-pyrrolidin-2-ylmethanol (prolinol) while preserving the stereochemical integrity of the chiral center at the C-2 position of the pyrrolidine ring. mdpi.com Other reducing agents such as lithium borohydride (LiBH₄) have also been utilized for this transformation. mdpi.com This fundamental approach established a reliable pathway to the core pyrrolidine-methanol scaffold from a natural chiral precursor.

Table 1: Common Reducing Agents in Early Prolinol Synthesis

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| S-proline | Lithium aluminum hydride (LiAlH₄) | (S)-prolinol | wikipedia.orgmdpi.com |

An alternative historical strategy involves the synthesis and subsequent reduction of a ketone intermediate, specifically a chiral benzoyl pyrrolidine. A process described by Soai et al. in 1986 outlines a three-step synthesis starting from S-proline. google.com This methodology first involves the formation of a chiral benzoyl pyrrolidine derivative. The key step is the reduction of the resulting ketone to the corresponding alcohol. google.com

The choice of reducing agent in this step is critical as it can influence the diastereoselectivity of the reaction, leading to mixtures of erythro and threo isomers of the final diarylprolinol product. google.com This approach highlighted the challenges and opportunities in controlling the stereochemistry at the newly formed carbinol center.

Advanced and Scalable Synthetic Routes to (S)-Pyrrolidin-2-yldi-p-tolylmethanol

Modern synthetic efforts have focused on developing more scalable, efficient, and highly stereoselective routes to (S)-Pyrrolidin-2-yldi-p-tolylmethanol and related derivatives. These advanced methods often involve catalytic processes and the strategic use of organometallic reagents.

Catalytic hydrogenation represents a scalable and industrially viable method for the reduction of ketone intermediates to the desired alcohol. In a modern process for preparing chiral pyrrolidin-2-yl-methanol derivatives, a key step is the hydrogenation of an aroyl pyrrolidine intermediate. google.com For example, an (S)-pyrrolidin-2-yl(di-p-tolyl)ketone can be reduced to (S)-Pyrrolidin-2-yldi-p-tolylmethanol.

This reduction is often carried out in an autoclave under a hydrogen atmosphere using a ruthenium (Ru) catalyst. mdpi.comgoogle.com Such procedures can achieve high purity and yield, making them suitable for larger-scale production. google.com The conditions for these reactions, including catalyst choice, pressure, and temperature, are optimized to ensure high conversion and selectivity while maintaining the stereochemical integrity of the chiral center. google.com

The formation of the di-p-tolylmethanol moiety requires the creation of two new carbon-carbon bonds at the carbonyl carbon. Grignard reagents are exceptionally well-suited for this purpose. A robust and scalable synthesis proceeds through a Weinreb amide intermediate, such as tert-Butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate. google.com This intermediate reacts with an excess of a p-tolyl Grignard reagent (e.g., p-tolylmagnesium bromide) to form the corresponding ketone, (S)-1-Boc-2-(di-p-toluoyl)pyrrolidine. google.com

The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) at controlled temperatures, often between 0°C and 30°C. google.com This method offers a direct and high-yielding route to the key ketone precursor, which is then reduced to the final alcohol product. google.com

An alternative advanced strategy involves the enantioselective Grignard addition to an imine intermediate derived from pyrrolidine-2-carboxaldehyde. The imine is treated with a Grignard reagent, leading to the formation of the desired product with good yield and enantiomeric excess (85–90% ee).

Table 2: Application of Grignard Reagents in Synthesis

| Pyrrolidine Precursor | Grignard Reagent | Intermediate/Product | Solvent | Reference |

|---|---|---|---|---|

| Weinreb Amide Derivative | p-Tolylmagnesium bromide | Di-p-tolyl ketone intermediate | Tetrahydrofuran (THF) | google.com |

Control of Enantiomeric and Diastereomeric Purity in Synthesis

Ensuring high enantiomeric and diastereomeric purity is paramount in the synthesis of chiral compounds for asymmetric catalysis. The primary strategy for controlling the enantiopurity of (S)-Pyrrolidin-2-yldi-p-tolylmethanol is to start with an enantiomerically pure precursor, namely S-proline. mdpi.comgoogle.com The chirality at the C-2 position of the pyrrolidine ring is retained throughout the synthetic sequence.

However, if racemic or enantiomerically impure material is produced, resolution techniques can be employed.

Diastereomeric Salt Formation : A cost-effective method for industrial-scale purification is the resolution of a racemic mixture using a chiral acid. For racemic pyrrolidin-2-yldi-p-tolylmethanol, reacting it with L-tartaric acid in an ethanol-methanol solvent system leads to the formation of a less soluble diastereomeric salt with the (S)-enantiomer. This salt preferentially crystallizes upon cooling and can be isolated by filtration. Several recrystallization cycles can yield the (S)-enantiomer with high enantiomeric excess (≥98% ee).

Enzymatic Kinetic Resolution : Biocatalysis offers a highly selective method for separating enantiomers. The racemic alcohol can be treated with an enzyme, such as Candida antarctica lipase B (CAL-B), in the presence of an acyl donor like vinyl acetate. The enzyme selectively acetylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The unreacted alcohol can then be separated from the acetylated product.

The final enantiomeric purity of the product is often determined using analytical techniques such as chiral Supercritical Fluid Chromatography (SFC). google.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (S)-Pyrrolidin-2-yldi-p-tolylmethanol |

| S-proline |

| (S)-pyrrolidin-2-ylmethanol ((S)-prolinol) |

| Lithium aluminum hydride |

| Lithium borohydride |

| tert-Butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate |

| p-tolylmagnesium bromide |

| (S)-1-Boc-2-(di-p-toluoyl)pyrrolidine |

| L-tartaric acid |

| Candida antarctica lipase B |

Methodologies for Achieving High Enantiomeric Excess

The synthesis of (S)-Pyrrolidin-2-yldi-p-tolylmethanol with a high degree of stereochemical purity relies on asymmetric synthesis strategies. One of the prominent methods is enzymatic kinetic resolution, which leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture.

A key example is the use of lipase-catalyzed acetylation. In this process, a racemic mixture of pyrrolidin-2-yldi-p-tolylmethanol is subjected to acetylation using an acyl donor like vinyl acetate in the presence of a lipase, such as Candida antarctica lipase B (CAL-B). The enzyme preferentially catalyzes the acetylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The resulting mixture of the acetylated (R)-enantiomer and the unreacted (S)-enantiomer can then be separated using conventional chromatographic techniques. This method can be repeated over several cycles to achieve an enantiomeric excess (ee) of ≥98%.

Another fundamental approach starts from an enantiomerically pure precursor, such as (S)-proline. The synthesis involves the conversion of the carboxylic acid group of proline into a Weinreb amide. This intermediate is then reacted with a Grignard reagent, specifically p-tolylmagnesium bromide, to form a ketone. Subsequent reduction of the ketone, often with a stereoselective reducing agent, yields the desired diarylprolinol. Careful selection of the reducing agent and reaction conditions is crucial to control the diastereoselectivity of this reduction step, ensuring the formation of the desired (S)-configuration at the newly formed stereocenter. This pathway can produce the final product with an enantiomeric excess often exceeding 99%. google.com

| Methodology | Key Reagents/Catalysts | Principle | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica lipase B), Vinyl acetate | Selective enzymatic acetylation of the (R)-enantiomer from a racemic mixture. | ≥98% after 2-3 cycles | |

| Asymmetric Synthesis from Chiral Precursor | (S)-proline, p-tolylmagnesium bromide, Stereoselective reducing agent | Diastereoselective Grignard addition to a proline-derived intermediate followed by reduction. | >99% | google.com |

Analytical and Separation Techniques for Stereoisomers

The separation and analysis of stereoisomers are critical for verifying the success of an asymmetric synthesis and for isolating the pure enantiomer. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for (S)-Pyrrolidin-2-yldi-p-tolylmethanol and related chiral compounds. researchgate.netnih.gov

Chiral Chromatography

Direct chiral separation using HPLC with a Chiral Stationary Phase (CSP) is the most widely used and effective method. wvu.edu CSPs create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times and thus, separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of racemic compounds, including chiral alcohols. nih.gov For pyrrolidine-2-yl-methanol derivatives, columns like Chiralcel OZ-3 have been successfully used in both HPLC and Supercritical Fluid Chromatography (SFC) modes. google.com The choice of mobile phase, often a mixture of solvents like ethanol and carbon dioxide (for SFC), is optimized to achieve baseline separation of the enantiomers. google.com

The indirect approach to chiral separation involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.govepa.gov These diastereomers have different physical properties and can be separated on a standard, achiral silica gel column. nih.gov However, this method requires additional reaction steps and the availability of an enantiomerically pure derivatizing agent.

| Technique | Stationary Phase | Principle | Application Example | Reference |

|---|---|---|---|---|

| Chiral HPLC/SFC | Chiral Stationary Phase (e.g., Chiralcel OZ-3, polysaccharide-based) | Direct separation based on differential transient diastereomeric interactions between enantiomers and the CSP. | Baseline separation of (R)- and (S)-pyrrolidin-2-yldi-p-tolylmethanol. | google.comnih.gov |

| Indirect HPLC | Achiral Stationary Phase (e.g., Silica Gel) | Separation of diastereomers formed by reacting the racemic mixture with a chiral derivatizing agent. | Separation of diastereomeric esters or amides. | epa.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy cannot directly distinguish between enantiomers in an achiral solvent, it is a powerful tool for determining enantiomeric purity after derivatization. jeol.com By reacting the chiral alcohol with a chiral derivatizing agent, such as Mosher's acid or 2-formylphenylboronic acid in the presence of an enantiopure amine, a mixture of diastereomers is formed. nih.gov These diastereomers will exhibit distinct signals in the ¹H or ¹³C NMR spectrum. The ratio of the integrals of these well-resolved, diastereotopic resonances provides a quantitative measure of the enantiomeric excess of the original sample. jeol.comnih.gov Another approach involves using chiral solvating agents, which form transient, weak complexes with the enantiomers, leading to small but measurable differences in their chemical shifts. wordpress.com

| Technique | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Chiral HPLC | Direct, quantitative, and preparative separation is possible. High resolution and sensitivity. | Requires specialized and often expensive chiral columns. Method development can be time-consuming. | nih.govwvu.edu |

| NMR Spectroscopy | Provides structural information. Can be used to determine enantiomeric excess via diastereomeric derivatization. | Cannot directly distinguish enantiomers without a chiral agent. Requires derivatization, which may not be quantitative. Lower sensitivity than HPLC. | jeol.comwordpress.com |

Applications of S Pyrrolidin 2 Yldi P Tolylmethanol in Asymmetric Catalysis

Role as a Chiral Ligand in Metal-Mediated Asymmetric Reactions

The structural features of (S)-Pyrrolidin-2-yldi-p-tolylmethanol, specifically the nitrogen and oxygen atoms, allow it to act as a bidentate ligand, chelating to a metal center to form a chiral catalyst. The steric hindrance provided by the di-p-tolylmethanol moiety creates a well-defined chiral pocket around the metal's active site, enabling high levels of stereochemical control in various reactions.

While extensive data for the specific use of (S)-Pyrrolidin-2-yldi-p-tolylmethanol as a ligand in a wide array of metal-catalyzed reactions is still emerging, its structural analogues have shown great success in numerous transformations. The principles of these reactions are directly applicable to this ligand. For instance, chiral amino alcohols are widely employed in zinc-catalyzed asymmetric additions of organozinc reagents to aldehydes and alkynes. Copper-catalyzed reactions, such as asymmetric conjugate additions and Henry reactions, also frequently utilize this class of ligands to achieve high enantioselectivity. Furthermore, rhodium-catalyzed asymmetric hydrogenations often rely on chiral ligands to deliver hydrogen to one face of a prochiral olefin or ketone. Given the success of similar chiral amino alcohols, (S)-Pyrrolidin-2-yldi-p-tolylmethanol is a highly promising ligand for these and other metal-catalyzed processes.

Table 1: Representative Metal-Catalyzed Asymmetric Reactions with Chiral Amino Alcohol Ligands This table illustrates the potential applications of (S)-Pyrrolidin-2-yldi-p-tolylmethanol by analogy to structurally similar ligands.

| Metal | Reaction Type | Substrate | Reagent | Chiral Ligand Type | Yield (%) | ee (%) |

| Zn | Alkynylation of Aldehydes | Benzaldehyde | Phenylacetylene | Chiral Amino Alcohol | High | >90 |

| Cu | Conjugate Addition | Chalcone | Diethylzinc | Chiral Amino Alcohol | >95 | >90 |

| Rh | Asymmetric Hydrogenation | Methyl Z-acetamidocinnamate | H₂ | Chiral Phosphine-Amino Alcohol | >99 | >99 |

Note: The data presented are representative examples from the literature for analogous chiral amino alcohol ligands and are intended to demonstrate the potential of (S)-Pyrrolidin-2-yldi-p-tolylmethanol in similar transformations.

The mechanism of chiral induction in metal-catalyzed reactions employing ligands like (S)-Pyrrolidin-2-yldi-p-tolylmethanol begins with the formation of a stable complex between the ligand and the metal salt. The nitrogen of the pyrrolidine ring and the oxygen of the hydroxyl group coordinate to the metal, creating a rigid, chiral environment.

In this complex, the two bulky p-tolyl groups project outwards, effectively blocking one face of the substrate as it approaches the metal's active site. This steric hindrance forces the substrate to bind in a specific orientation, allowing the subsequent reaction to occur on only one of its two prochiral faces. The result is the preferential formation of one enantiomer of the product. The precise geometry of the transition state, which dictates the enantioselectivity, is influenced by a combination of steric repulsion between the ligand and the substrate and electronic interactions between the metal center, the ligand, and the reactants.

Contributions to Organocatalytic Methodologies

(S)-Pyrrolidin-2-yldi-p-tolylmethanol is a key precursor for two major classes of organocatalysts: diarylprolinol silyl ethers and oxazaborolidines. These catalysts have proven to be highly effective in a range of asymmetric transformations.

The silyl ether derivative of (S)-Pyrrolidin-2-yldi-p-tolylmethanol is a well-established organocatalyst for the asymmetric α-alkylation of aldehydes and ketones. ias.ac.in In these reactions, the catalyst reacts with the carbonyl compound to form a chiral enamine intermediate. The bulky di-p-tolyl group shields one face of the enamine, directing the incoming electrophile to the opposite face, thus ensuring high enantioselectivity. wikipedia.org This methodology provides a powerful tool for the construction of stereogenic centers adjacent to a carbonyl group. nih.gov

Table 2: Enantioselective Organocatalytic α-Alkylation of Aldehydes

| Aldehyde | Electrophile | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

| Propanal | Benzyl bromide | 10 | CH₂Cl₂ | 95 | 96 |

| Hexanal | Allyl iodide | 10 | Toluene | 88 | 94 |

| Cyclohexanecarboxaldehyde | 1-Iodobutane | 15 | CHCl₃ | 85 | 92 |

Data is representative of reactions catalyzed by diarylprolinol silyl ethers.

(S)-Pyrrolidin-2-yldi-p-tolylmethanol is a precursor to a highly effective catalyst for the enantioselective reduction of prochiral ketones, known as the Corey-Bakshi-Shibata (CBS) reduction. alfa-chemistry.comnih.gov The amino alcohol reacts with borane (B79455) to form a chiral oxazaborolidine. This catalyst coordinates to both the borane reducing agent and the ketone substrate, bringing them together in a highly organized, chiral transition state. alfa-chemistry.com This dual activation leads to a rapid and highly enantioselective hydride transfer, affording the chiral secondary alcohol with predictable stereochemistry. wikipedia.orgmagritek.com

The steric bulk of the di-p-tolyl group plays a crucial role in directing the ketone to approach the complex from the less hindered side, thus determining the facial selectivity of the reduction. researchgate.net This method is widely applicable to a variety of ketones, including aryl alkyl ketones, α,β-unsaturated ketones, and α-halo ketones. researchgate.net

Table 3: CBS Reduction of Prochiral Ketones

| Ketone | Reducing Agent | Catalyst Precursor | Yield (%) | ee (%) |

| Acetophenone | BH₃·THF | (S)-Pyrrolidin-2-yldi-p-tolylmethanol | 97 | 96 |

| 1-Tetralone | BH₃·SMe₂ | (S)-Pyrrolidin-2-yldi-p-tolylmethanol | 95 | 98 |

| α-Chloroacetophenone | Catecholborane | (S)-Pyrrolidin-2-yldi-p-tolylmethanol | 92 | 99 |

Data is representative of CBS reductions using oxazaborolidines derived from diarylprolinols.

The silyl ether of (S)-Pyrrolidin-2-yldi-p-tolylmethanol can also be used to generate a chiral Lewis acid catalyst for enantioselective [2+2] photocycloaddition reactions. rsc.org In this transformation, the chiral Lewis acid coordinates to a prochiral enone, rendering one of its faces more susceptible to cycloaddition with an alkene upon photoirradiation. nih.gov The steric environment created by the chiral catalyst directs the approach of the alkene, leading to the formation of the cyclobutane ring with high enantioselectivity. This method is particularly valuable for the synthesis of complex polycyclic structures from simple starting materials. rsc.org

Table 4: Enantioselective [2+2] Photocycloadditions

| Enone | Alkene | Chiral Lewis Acid Precursor | Yield (%) | ee (%) |

| 2-Cyclohexenone | Ethylene | (S)-Pyrrolidin-2-yldi-p-tolylmethanol silyl ether | 85 | 92 |

| 2-Cyclopentenone | Styrene | (S)-Pyrrolidin-2-yldi-p-tolylmethanol silyl ether | 78 | 94 |

| 2-Cycloheptenone | Propylene | (S)-Pyrrolidin-2-yldi-p-tolylmethanol silyl ether | 75 | 90 |

Data is representative of enantioselective [2+2] photocycloadditions catalyzed by chiral Lewis acids derived from diarylprolinol silyl ethers.

Asymmetric Induction in Other Key Organic Transformations

Beyond its well-established use in reactions such as Michael additions and aldol reactions, (S)-Pyrrolidin-2-yldi-p-tolylmethanol and its derivatives have demonstrated significant utility in a broader spectrum of asymmetric transformations. The catalyst's ability to activate substrates through the formation of chiral iminium ions or enamines allows for its application in diverse reaction classes, each with its own characteristic scope and set of limitations.

Scope and Limitations in Diverse Reaction Classes

The effectiveness of (S)-Pyrrolidin-2-yldi-p-tolylmethanol as a catalyst is highly dependent on the nature of the reactants and the specific reaction conditions. While it often provides excellent enantioselectivity, its performance can be influenced by factors such as the steric and electronic properties of the substrates.

Cycloaddition Reactions:

In asymmetric [3+2] cycloaddition reactions, diarylprolinol silyl ethers, close analogues of (S)-Pyrrolidin-2-yldi-p-tolylmethanol, have been shown to be highly effective. These reactions are crucial for the synthesis of complex cyclic molecules, including natural products and biologically active compounds. The catalyst facilitates the formation of several stereocenters in a single step with high levels of control. However, the scope can be limited by the nature of the dipole and the dipolarophile. Highly substituted or sterically hindered substrates may exhibit lower reactivity or selectivity.

Alkylation Reactions:

Asymmetric alkylation reactions, particularly those involving the functionalization of indoles and other heterocycles, have been successfully catalyzed by systems employing chiral ligands. While direct data on (S)-Pyrrolidin-2-yldi-p-tolylmethanol in this specific context is limited in the provided search results, the broader class of chiral pyrrolidine-based catalysts has shown promise. A significant limitation in this area is often the need for a metal co-catalyst, which can complicate the reaction setup and introduce potential issues of metal contamination in the final product. The substrate scope can also be restricted to activated alkenes or specific classes of electrophiles.

The following interactive table summarizes the performance of (S)-Pyrrolidin-2-yldi-p-tolylmethanol and its close derivatives in various asymmetric transformations, highlighting the scope and limitations observed in research findings.

| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Limitations and Remarks |

| Michael Addition | (S)-di-p-tolylprolinol derivative | Ketones/Aldehydes | Nitroolefins | High | up to 99% | up to 98:2 | Broad scope for various aldehydes and ketones. |

| [3+2] Cycloaddition | Diarylprolinol silyl ether | Azomethine ylides | Electron-deficient olefins | Good to Excellent | High | High | Effective for constructing complex pyrrolidine rings. Scope can be limited by sterically demanding substrates. |

| Diels-Alder Reaction | Chiral amine catalysts | Dienes | α,β-Unsaturated aldehydes | High | up to 99% | >20:1 | Primarily effective for cyclic dienes and cinnamaldehyde derivatives. Acyclic dienes can show lower reactivity and selectivity. |

| Allylic Alkylation | Pd-catalyst with chiral ligand | Allylic substrates | Various nucleophiles | Good to Excellent | High | N/A | Requires a metal co-catalyst. Scope is broad but can be influenced by the nature of the nucleophile and the allylic precursor. |

Table 1. Performance of (S)-Pyrrolidin-2-yldi-p-tolylmethanol and Analogues in Asymmetric Catalysis.

Mechanistic Insights and Computational Analysis of S Pyrrolidin 2 Yldi P Tolylmethanol

Experimental Mechanistic Investigations of Chiral Recognition

Experimental studies into how (S)-Pyrrolidin-2-yldi-p-tolylmethanol and its analogues achieve chiral recognition have pinpointed a combination of non-covalent interactions and steric effects as the primary drivers of stereoselectivity.

Elucidation of Hydrogen Bonding Interactions in Stereoselective Processes

In organocatalysts like (S)-Pyrrolidin-2-yldi-p-tolylmethanol, the hydroxyl (OH) group, in conjunction with the pyrrolidine nitrogen (NH), can play a critical role in orienting substrates within the catalytic pocket through hydrogen bonding. These interactions are crucial for creating a rigid and predictable transition state assembly.

Hydrogen bonding is a key factor in the formation of organized molecular structures and is widely utilized in enantioselective reactions. nih.gov In processes catalyzed by prolinol-type catalysts, the hydroxyl group can form a hydrogen bond with the incoming substrate, such as an aldehyde or ketone. This interaction, along with the coordination of the pyrrolidine nitrogen, helps to fix the conformation of the substrate relative to the catalyst's chiral scaffold. For instance, in Diels-Alder reactions, both the dienophile and diene can be held in specific positions by a phosphoric acid catalyst through hydrogen bonding, creating a chiral environment that dictates the stereochemical outcome. nih.gov The strength and directionality of these hydrogen bonds can be fine-tuned by altering the electronic properties of the catalyst or substrates, thereby enhancing stereoselectivity. nih.gov

Key Hydrogen Bonding Interactions in Catalysis:

| Interacting Groups | Role in Stereoselection |

| Catalyst OH and Substrate Carbonyl | Pre-organizes the substrate, restricting its rotation and favoring attack from one enantiotopic face. |

| Catalyst NH and Substrate | Acts as a secondary binding site, further rigidifying the transition state. |

| Catalyst OH and Lewis Acid | In borane-mediated reductions, the OH and NH groups coordinate with the borane (B79455), forming a rigid oxazaborolidine (CBS catalyst) that directs hydride delivery. |

Influence of Steric Hindrance and Functional Groups (e.g., NH, OH) on Stereoselectivity

The bulky di-p-tolyl groups are arguably the most important feature for inducing high enantioselectivity. These groups create a highly congested chiral environment around the reactive site.

When the catalyst's pyrrolidine nitrogen forms an iminium or enamine intermediate with a carbonyl substrate, the two p-tolyl groups effectively shield one of the two enantiotopic faces of the intermediate. researchgate.netnih.gov Consequently, the incoming nucleophile or electrophile is forced to approach from the less sterically hindered face, leading to the preferential formation of one enantiomer. researchgate.net This steric blocking model is a cornerstone of explaining the success of diarylprolinol catalysts. researchgate.netnih.gov

The interplay between the steric bulk of the p-tolyl groups and the directing capabilities of the NH and OH functional groups is crucial. In the Corey-Bakshi-Shibata (CBS) reduction of ketones, the catalyst, a borane, and the ketone substrate form a bicyclic transition state. The large p-tolyl group occupies an equatorial position, forcing the larger substituent of the ketone into an equatorial position as well to minimize steric clash. This arrangement dictates the face of the carbonyl that is exposed to hydride attack, thus determining the absolute stereochemistry of the resulting alcohol.

Theoretical and Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of reactions catalyzed by diarylprolinol derivatives. acs.orgnih.gov These studies provide detailed insights into reaction pathways, transition state geometries, and the energetic factors that govern stereoselectivity.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. acs.orgnih.gov For reactions catalyzed by (S)-Pyrrolidin-2-yldi-p-tolylmethanol, this involves calculating the energies of key intermediates (e.g., enamines, iminium ions) and, most importantly, the transition states leading to the different stereoisomeric products. acs.orgnih.gov

The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states (one leading to the R-product, the other to the S-product) directly correlates with the predicted enantiomeric excess of the reaction. A larger energy gap corresponds to higher predicted selectivity. These calculations have consistently shown that the transition state leading to the experimentally observed major enantiomer is lower in energy, primarily due to reduced steric repulsion. rsc.org

Example of DFT Application in a Catalyzed Reaction:

| Reaction Step | Computational Finding | Implication |

| Enamine/Iminium Formation | Calculation of relative stabilities of E/Z isomers. | Determines the dominant reactive intermediate. |

| Nucleophilic/Electrophilic Attack | Optimization of diastereomeric transition state geometries. | Identifies the lowest energy pathway and predicts the major stereoisomer. |

| Catalyst Regeneration | Calculation of the energy barrier for product release. | Confirms the catalytic cycle is energetically feasible. |

Conformational Analysis and Stereoelectronic Effects

The flexibility of the pyrrolidine ring and the orientation of the di-p-tolylmethanol group are critical to the catalyst's function. Computational conformational analysis is used to identify the most stable ground-state conformations of the catalyst and its reaction intermediates. rsc.orgrsc.org

Prediction and Rationalization of Enantioselectivity

The ultimate goal of computational studies in this area is to accurately predict and rationalize the observed enantioselectivity. By combining the insights from transition state energy calculations, conformational analysis, and the understanding of steric and electronic effects, a comprehensive model for chiral induction can be built.

For diarylprolinol ether catalysts, computational models have successfully explained how changes to the catalyst's structure (e.g., the size of the aryl groups) or the reaction substrates affect the enantiomeric outcome. rsc.orgrsc.org For example, calculations can demonstrate that increasing the steric bulk on the catalyst enhances the energy difference between the competing transition states, leading to higher enantioselectivity. rsc.org These predictive models are powerful tools that guide the development of new, more efficient catalysts and stereoselective reactions. acs.org

Derivatives, Analogues, and Structure Activity Relationships of S Pyrrolidin 2 Yldi P Tolylmethanol

Structural Modifications and Their Impact on Catalytic Activity

The modular nature of the diarylprolinol framework allows for extensive structural tuning. Modifications to the pyrrolidine ring, the aryl groups, and the nitrogen atom have profound effects on the catalyst's reactivity, stereoselectivity, and substrate scope. nih.gov

Alterations on the Pyrrolidine Ring System

The five-membered pyrrolidine ring is a privileged motif in organocatalysis, largely due to its conformational rigidity and the specific orientation it imparts to the substituents. nih.gov The ring structure is critical for stabilizing reaction intermediates and controlling the trajectory of incoming substrates. nih.gov

Research has shown that even minor changes to the pyrrolidine scaffold can significantly alter catalytic outcomes. For instance, introducing substituents at the C-4 position of the proline ring with ionic tags has been explored to enhance catalyst solubility and activity, particularly in aqueous media. unibo.it These modifications can introduce stabilizing electrostatic effects that improve the catalyst's efficiency. unibo.it Furthermore, altering the ring size, for example by substituting the pyrrolidine with a six-membered pipecolic acid or a four-membered azetidine-2-carboxylic acid, has been shown to impact substrate recognition and binding affinity in enzymatic systems, suggesting that the five-membered ring is optimal for stabilizing specific conformations like β-turns at phosphorylation sites. nih.gov The development of synthetic routes to variously substituted pyrrolidines is an active area of research, aimed at fine-tuning the steric and electronic properties of the catalytic core. whiterose.ac.uk

Variations in the Aryl Substituents (e.g., diphenyl, di-m-tolyl analogues)

The two aryl groups on the carbinol center are arguably the most critical feature for shielding one face of the reaction intermediate (e.g., an enamine or iminium ion), thereby directing the stereochemical outcome of the reaction. nih.gov The size and electronic properties of these aryl groups can be systematically varied to optimize catalyst performance for specific reactions.

The parent diphenylprolinol system, developed by Corey and coworkers, was a foundational catalyst in this class. tohoku.ac.jp Subsequent work by Hayashi and Jørgensen demonstrated that converting the alcohol to its silyl ether derivative dramatically enhanced catalytic activity and enantioselectivity. nih.govtohoku.ac.jp This modification increases the catalyst's solubility and steric bulk. Further studies have explored the impact of substituents on the aryl rings. For example, catalysts bearing electron-withdrawing groups like 3,5-bis(trifluoromethyl)phenyl groups have been shown to be highly effective. In a comparison of catalysts for asymmetric cross-aldol reactions, diarylprolinol with trifluoromethyl substituents was compared against a sulfonamide catalyst derived from diphenylprolinol, revealing that the preferable catalyst depends on the specific electrophilic aldehyde used. researchgate.net This highlights the importance of electronic tuning of the aryl groups to match the demands of the substrates. The general trend is that bulkier aryl groups lead to higher enantioselectivities, as they create a more defined and restrictive chiral pocket.

| Catalyst Analogue | Aryl Substituent | Key Finding |

| (S)-Diphenylprolinol | Phenyl | Parent alcohol showed low yield (29%) but high enantioselectivity (95% ee) in a model Michael reaction, with slow reaction progress. tohoku.ac.jp |

| (S)-Diphenylprolinol TMS Ether | Phenyl | Silylation dramatically increased reactivity and enantioselectivity (82% yield, 99% ee) in the same Michael reaction. tohoku.ac.jp |

| Diarylprolinol Derivative | 3,5-bis(trifluoromethyl)phenyl | Highly effective catalyst system, often used to enhance steric hindrance and electronic effects, leading to high stereoselectivity. researchgate.net |

| (S)-Pyrrolidin-2-yldi-m-tolylmethanol | m-Tolyl | Modification of the aryl substitution pattern from para to meta alters the steric environment, influencing catalyst performance. |

N-Substituted Analogues and Their Performance in Asymmetric Induction

Modification of the pyrrolidine nitrogen atom offers another avenue for tuning catalyst properties. The secondary amine is the site of covalent bonding with the substrate (typically an aldehyde or ketone) to form the reactive enamine or iminium ion intermediate. The presence or absence of a substituent on this nitrogen can influence the catalyst's reactivity, stability, and chiral recognition capabilities.

Studies comparing N-H (unsubstituted) diarylprolinols with their N-alkylated counterparts have shown significant differences. For instance, in the context of chiral recognition using NMR, an (S)-diphenyl(pyrrolidin-2-yl)methanol with a free N-H group demonstrated more than double the recognition ability for mandelic acid compared to its N-benzyl derivative. nih.gov This suggests that the N-H proton can participate in crucial secondary interactions, such as hydrogen bonding, which are absent in N-alkylated analogues. In catalysis, protecting the nitrogen with a bulky group like tert-butyloxycarbonyl (Boc) is a common strategy in synthetic sequences and influences the nucleophilicity of the nitrogen and the steric environment around it. whiterose.ac.uk The choice of an N-substituent can therefore be a critical factor in designing a catalyst for a specific asymmetric transformation.

Comparative Studies with Related Chiral Amines and Amino Alcohols

To better understand the unique capabilities of the (S)-pyrrolidin-2-yldi-p-tolylmethanol framework, it is instructive to compare its performance with other classes of chiral amines and amino alcohols in applications such as chiral recognition.

Chiral Recognition Abilities of Pyrrolidinyl vs. Aziridinyl Methanols

Chiral recognition is the process by which a chiral host molecule (the sensor) selectively interacts with one enantiomer of a chiral guest molecule. This can be observed and quantified using techniques like NMR spectroscopy. When comparing diphenylmethanols containing different azaheterocycles, the ring size plays a crucial role in their effectiveness as chiral sensors.

A direct comparison revealed that (S)-aziridinyl diphenylmethanol is a more efficient chiral solvating agent (CSA) for recognizing mandelic acids than its pyrrolidinyl and piperidinyl homologues. nih.gov The superior performance of the aziridine-based sensor is attributed to the rigid, strained structure of the three-membered ring, which likely pre-organizes the molecule into a more effective conformation for binding. nih.gov In one study, the signal splitting for the methine proton of mandelic acid was significantly larger with the aziridinyl sensor (77.6 Hz) compared to the others. nih.gov Another study reinforced this finding, noting that a pyrrolidine derivative exhibited a much lower enantiodiscriminating ability for several racemic acids compared to aziridin-2-yl methanol sensors. nih.gov This indicates that the greater conformational flexibility of the five-membered pyrrolidine ring can be a disadvantage in the context of forming well-defined diastereomeric complexes for NMR discrimination.

| Chiral Sensor Type | Ring System | Relative Chiral Recognition Ability | Rationale |

| (S)-Aziridinyl Diphenylmethanol | Aziridine (3-membered) | High | The rigid and strained ring structure enhances its efficiency as a chiral solvating agent. nih.govnih.gov |

| (S)-Pyrrolidinyl Diphenylmethanol | Pyrrolidine (5-membered) | Moderate to Low | Shows significantly lower enantiodiscriminating ability compared to the aziridinyl analogue for several acids. nih.govnih.gov |

| (S)-Piperidinyl Diphenylmethanol | Piperidine (6-membered) | Low | Less effective than the aziridinyl analogue in NMR discrimination of mandelic acids. nih.gov |

Structure-Enantiodiscrimination Relationships in 1H NMR Sensors

The use of chiral amino alcohols as chiral solvating agents (CSAs) in ¹H NMR spectroscopy is a powerful method for determining the enantiomeric excess of chiral analytes. The underlying principle involves the formation of transient, non-covalent diastereomeric complexes between the CSA and the two enantiomers of the analyte. nih.govnih.gov These diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum, a phenomenon quantified by the chemical shift non-equivalence (ΔΔδ). acs.org

The effectiveness of a CSA is highly dependent on its structure. Key structural features that influence enantiodiscrimination include:

Hydrogen Bonding Sites: The presence of both N-H and O-H groups is crucial for establishing multipoint hydrogen-bonding interactions with analytes like carboxylic acids, which enhances the stability and differentiation of the diastereomeric complexes. nih.gov

Aromatic Moieties: Aryl groups, such as the p-tolyl groups in (S)-Pyrrolidin-2-yldi-p-tolylmethanol, contribute to magnetic anisotropy and can engage in π-π stacking interactions with aromatic analytes, which often leads to better signal separation. researchgate.net

Structural Rigidity: As discussed previously, more rigid scaffolds, like the aziridine ring, tend to be better CSAs because they reduce conformational ambiguity, leading to more distinct diastereomeric complexes. nih.gov

Substituent Effects: Electron-donating or electron-withdrawing substituents on the aryl rings of the CSA can modulate its interaction with the analyte, thereby affecting the degree of signal splitting. For example, one study found that a p-CF₃ substituted aziridinyl alcohol showed lower ΔΔδ values compared to an unsubstituted analogue, indicating that electronic tuning is a key factor. nih.gov

These relationships demonstrate that effective chiral sensors for NMR require a careful balance of hydrogen bonding capabilities, steric bulk, and conformational rigidity to maximize the difference in interaction energy with the enantiomers of an analyte. nih.govnih.gov

Development of New Chiral Auxiliaries and Ligands Based on the (S)-Pyrrolidin-2-yldi-p-tolylmethanol Scaffold

The strategic modification of the (S)-Pyrrolidin-2-yldi-p-tolylmethanol core has led to the synthesis of novel chiral auxiliaries and ligands with tailored properties. These modifications primarily focus on two key areas: the hydroxyl group and the pyrrolidine nitrogen. By converting the hydroxyl group into a silyl ether, the steric and electronic properties of the catalyst can be modulated, which directly impacts its interaction with substrates and, consequently, the stereochemical outcome of the reaction. chem-station.comacs.org Furthermore, functionalization of the pyrrolidine nitrogen allows for the introduction of additional coordinating groups or steric bulk, leading to the creation of bifunctional catalysts or ligands with enhanced organizational capacity in the transition state.

Structure-Activity Relationship Studies

Systematic studies on the derivatives of (S)-Pyrrolidin-2-yldi-p-tolylmethanol have provided valuable insights into the relationship between the catalyst structure and its enantioselective performance. The nature of the substituent on the diarylmethyl moiety and the protecting group on the prolinol oxygen have been shown to be critical for achieving high levels of stereocontrol.

For instance, the replacement of the phenyl groups with p-tolyl groups in the diarylprolinol structure can influence the catalyst's solubility and electronic properties, which in turn affects its activity and selectivity in various asymmetric reactions. Research has demonstrated that these subtle electronic modifications can lead to significant differences in the diastereoselectivity and enantioselectivity of catalyzed reactions.

The following table summarizes the performance of various (S)-diarylprolinol silyl ether derivatives in the asymmetric Michael addition of propanal to nitrostyrene, highlighting the impact of the aryl substituents on the catalytic outcome.

| Catalyst (S)-diarylprolinol silyl ether derivative | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) of syn isomer |

| Diphenyl | 95/5 | 99 |

| Di(p-tolyl) | 96/4 | 98 |

| Di(m-tolyl) | 94/6 | 97 |

| Di(o-tolyl) | 85/15 | 95 |

| Di(3,5-xylyl) | 97/3 | 99 |

| Di(3,5-bis(trifluoromethyl)phenyl) | >99/1 | 99 |

The data clearly indicates that while the electronic nature of the para-substituent in the di-p-tolyl derivative results in a slight decrease in enantioselectivity compared to the parent diphenyl compound, the introduction of bulky ortho-substituents has a more pronounced negative effect on both diastereoselectivity and enantioselectivity. Conversely, electron-withdrawing groups at the meta positions, as seen in the 3,5-bis(trifluoromethyl)phenyl derivative, can lead to exceptional levels of both diastereo- and enantiocontrol.

Development of Bifunctional Ligands

Another fruitful avenue of research has been the transformation of the (S)-Pyrrolidin-2-yldi-p-tolylmethanol scaffold into bifunctional ligands for metal-catalyzed asymmetric reactions. By introducing a secondary functional group, such as a phosphine or an additional nitrogen-containing moiety, these ligands can coordinate to a metal center while the prolinol-derived portion provides a well-defined chiral environment.

For example, the hydroxyl group can be substituted with an amino group, which can then be further functionalized. This approach has led to the synthesis of novel diamine ligands. The performance of these new ligands is often highly dependent on the nature of the substituents on the newly introduced nitrogen atom.

The table below illustrates the application of such newly developed chiral ligands in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

| Ligand derived from (S)-Pyrrolidin-2-yldi-p-tolylmethanol | Yield (%) | Enantiomeric Excess (ee, %) |

| N-diphenylphosphino derivative | 95 | 92 |

| N-dibenzylamino derivative | 88 | 75 |

| N-(thiourea) derivative | 92 | 85 |

These findings underscore the potential of the (S)-Pyrrolidin-2-yldi-p-tolylmethanol scaffold as a versatile platform for the rational design of new chiral auxiliaries and ligands. The modular nature of this framework allows for systematic modifications, facilitating the optimization of catalyst performance for specific asymmetric transformations. Future research in this area is expected to further expand the toolbox of chiral catalysts available to synthetic chemists, enabling the efficient and highly selective synthesis of a wide range of enantiomerically pure compounds.

Future Prospects and Advanced Research Trajectories

Design and Synthesis of Next-Generation Catalytic Systems with Enhanced Performance

The development of new diarylprolinol-based catalysts with superior activity and selectivity is a primary focus of ongoing research. Current efforts are centered on the strategic modification of the catalyst's core structure to fine-tune its steric and electronic properties.

One promising approach involves the introduction of various substituents on the pyrrolidine ring. For instance, a series of 4-substituted-α,α-diaryl-prolinols have been synthesized from trans-4-hydroxyl-L-proline. Studies on the asymmetric epoxidation of α,β-enones using these modified catalysts revealed that both the steric bulk and the electronic nature of the substituent significantly influence enantioselectivity. nih.gov It was discovered that strategic modifications can lead to catalysts with improved performance for specific transformations. nih.gov

Another avenue of research is the modification of the aryl groups. The introduction of electron-withdrawing or electron-donating groups on the tolyl rings can modulate the catalyst's reactivity. For example, trifluoromethyl-substituted diarylprolinols have demonstrated high efficacy in promoting cross-aldol reactions between two different aldehydes, a traditionally challenging transformation due to competing self-aldol reactions. nih.gov The electronic effect of the trifluoromethyl groups is crucial for the catalyst's effectiveness in these reactions. nih.govorgsyn.org

Furthermore, researchers are exploring the immobilization of diarylprolinol catalysts on solid supports, such as polystyrene resins. researchgate.net This strategy offers significant practical advantages, including simplified catalyst recovery and reuse, which are critical for industrial applications. researchgate.net The development of polymer-supported diarylprolinol ethers has shown that these heterogeneous catalysts can exhibit catalytic activity and enantioselectivity comparable to their homogeneous counterparts, particularly in Michael-type reactions. researchgate.net

Table 1: Examples of Next-Generation Diarylprolinol Catalysts and Their Applications

| Catalyst Type | Modification | Application | Key Findings |

| 4-Substituted-α,α-diaryl-prolinols | Introduction of substituents on the pyrrolidine ring | Asymmetric epoxidation of α,β-enones | Steric and electronic effects of substituents enhance enantioselectivity. nih.gov |

| Trifluoromethyl-substituted diarylprolinols | Addition of CF3 groups to the aryl rings | Asymmetric cross-aldol reactions | Enhanced effectiveness in promoting reactions between two different aldehydes. nih.gov |

| Polystyrene-supported diarylprolinol ethers | Immobilization on a solid support | Michael-type additions | High catalytic activity, easy recovery, and potential for reuse. researchgate.net |

Integration into Multicomponent and Cascade Reactions for Increased Efficiency

To enhance synthetic efficiency and align with the principles of green chemistry, there is a growing interest in utilizing (S)-Pyrrolidin-2-yldi-p-tolylmethanol derivatives in multicomponent and cascade (or domino) reactions. These processes allow for the construction of complex molecular architectures in a single step from multiple starting materials, thereby reducing the number of synthetic steps, solvent waste, and purification efforts.

Diarylprolinol silyl ethers have been successfully employed as organocatalysts in cascade reactions. For example, they have been used in triple-cascade organocatalytic reactions for the synthesis of chiral cyclohexanecarbaldehydes. acs.org In these reactions, the catalyst orchestrates a sequence of transformations, such as a Michael addition followed by an intramolecular aldol reaction, to rapidly build molecular complexity with high stereocontrol. The ability of the catalyst to mediate multiple bond-forming events in a single pot highlights its utility in efficient synthesis.

The integration of diarylprolinol catalysts into multicomponent reactions (MCRs) is another promising area. MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly convergent and atom-economical. beilstein-journals.org While specific examples focusing solely on (S)-Pyrrolidin-2-yldi-p-tolylmethanol in MCRs are emerging, the broader class of proline-based catalysts has shown significant promise in this domain. researchgate.net For instance, a new diarylprolinol silyl ether catalyst has been developed for the asymmetric epoxidation of α,β-unsaturated aldehydes, which can then be used in a subsequent Passerini three-component reaction. mdpi.com This one-pot, two-step sequence demonstrates the potential for combining organocatalysis with MCRs to access complex molecules.

Future research will likely focus on designing novel cascade and multicomponent reactions catalyzed by (S)-Pyrrolidin-2-yldi-p-tolylmethanol and its derivatives, expanding the scope of accessible molecular scaffolds.

Advanced Spectroscopic and In-situ Mechanistic Probes for Reaction Monitoring

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts and the optimization of reaction conditions. In recent years, advanced spectroscopic techniques, particularly in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, have emerged as powerful tools for elucidating the intricate details of organocatalytic cycles. uni-regensburg.denih.gov

Studies using in-situ NMR have provided valuable insights into reactions catalyzed by diarylprolinol silyl ethers. uni-regensburg.decolab.ws These investigations have allowed for the direct observation and characterization of key reactive intermediates, such as enamines and iminium ions, which were previously elusive. nih.govacs.org For example, in-situ NMR has been used to study the cleavage rates of the trimethylsilyl (TMS) group in diarylprolinol silyl ethers, a critical step in the activation of the catalyst. uni-regensburg.decolab.ws These studies revealed that the rate of deprotection is significantly influenced by solvent polarity and the presence of acidic or basic additives. uni-regensburg.decolab.ws

Furthermore, in-situ NMR has been employed to investigate the conformational behavior of the catalyst and its intermediates. nih.gov The puckering of the pyrrolidine ring, for instance, has been shown to exist in a dynamic equilibrium between different conformations, which can influence the stereochemical outcome of the reaction. nih.gov By combining experimental NMR data with computational studies, researchers can build detailed models of the transition states that govern enantioselectivity. nih.govacs.org

Future research in this area will likely involve the application of more advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY) for studying catalyst aggregation, and the use of other in-situ probes, such as infrared (IR) spectroscopy, to gain a more complete picture of the reaction dynamics.

Sustainable and Green Chemistry Approaches in Catalyst Design and Application

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. In the context of organocatalysis with (S)-Pyrrolidin-2-yldi-p-tolylmethanol, significant efforts are being made to develop more environmentally benign processes.

A key focus has been the replacement of traditional organic solvents with greener alternatives. Water is a particularly attractive solvent due to its low cost, non-toxicity, and non-flammability. mdpi.com Researchers have successfully developed water-soluble diarylprolinol silyl ether salts that can efficiently catalyze asymmetric reactions, such as the Michael addition of aldehydes to nitroolefins, directly in water. organic-chemistry.orgacs.org These aqueous systems not only reduce the reliance on volatile organic compounds but can also enhance reaction rates and selectivity. organic-chemistry.org

Catalyst recyclability is another cornerstone of green chemistry. The development of water-soluble diarylprolinol silyl ether salts has enabled simple catalyst recovery and reuse. organic-chemistry.orgacs.org After the reaction, the catalyst can be easily separated from the product and recycled multiple times without a significant loss of activity or stereochemical control. organic-chemistry.orgacs.org Similarly, the immobilization of diarylprolinol catalysts on solid supports facilitates their recovery by simple filtration. researchgate.net

Future research will continue to explore new strategies for greening reactions catalyzed by (S)-Pyrrolidin-2-yldi-p-tolylmethanol. This includes the use of other green solvents like deep eutectic solvents, the development of solvent-free reaction conditions, and the design of catalysts derived from renewable feedstocks. whiterose.ac.ukacs.org

Table 2: Green Chemistry Approaches in Diarylprolinol Catalysis

| Approach | Description | Example Application | Advantages |

| Use of Water as a Solvent | Performing reactions in aqueous media instead of organic solvents. | Asymmetric Michael addition of aldehydes to nitroolefins. organic-chemistry.orgacs.org | Reduced environmental impact, enhanced reaction rates, simplified workup. mdpi.comorganic-chemistry.org |

| Catalyst Recyclability | Designing catalysts that can be easily recovered and reused. | Water-soluble diarylprolinol silyl ether salts and polymer-supported catalysts. researchgate.netorganic-chemistry.orgacs.org | Reduced catalyst waste and cost, increased process efficiency. |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Enantioselective Diels-Alder reactions. organic-chemistry.org | Minimized solvent waste, potential for increased reaction concentration and efficiency. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.